molecular formula C32H58O6 B11957263 13,20-dioxodotriacontanedioic Acid CAS No. 17207-62-4

13,20-dioxodotriacontanedioic Acid

Cat. No.: B11957263
CAS No.: 17207-62-4
M. Wt: 538.8 g/mol
InChI Key: ADLDDXKFYNAGMK-UHFFFAOYSA-N
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Description

13,20-Dioxodotriacontanedioic Acid is a long-chain dicarboxylic acid with oxo (keto) groups at positions 13 and 20. Such compounds are typically studied for their roles in lipid metabolism, industrial applications, or as intermediates in organic synthesis. Long-chain fatty acids and their derivatives, such as nervonic acid (C24:1) and docosadienoic acids, are known for their biological significance in cell membranes and signaling pathways .

Properties

CAS No.

17207-62-4

Molecular Formula

C32H58O6

Molecular Weight

538.8 g/mol

IUPAC Name

13,20-dioxodotriacontanedioic acid

InChI

InChI=1S/C32H58O6/c33-29(23-17-11-7-3-1-5-9-13-21-27-31(35)36)25-19-15-16-20-26-30(34)24-18-12-8-4-2-6-10-14-22-28-32(37)38/h1-28H2,(H,35,36)(H,37,38)

InChI Key

ADLDDXKFYNAGMK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)CCCCCCC(=O)CCCCCCCCCCCC(=O)O)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 13,20-dioxodotriacontanedioic acid typically involves multi-step organic reactions. One common synthetic route includes the oxidation of long-chain hydrocarbons or fatty acids. The reaction conditions often require the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions . Industrial production methods may involve the catalytic oxidation of specific precursors in the presence of suitable catalysts to achieve high yields and purity.

Chemical Reactions Analysis

13,20-Dioxodotriacontanedioic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.

Scientific Research Applications

13,20-Dioxodotriacontanedioic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: This compound can be utilized in studies related to lipid metabolism and the role of long-chain fatty acids in biological systems.

    Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a component in biodegradable materials, is ongoing.

    Industry: It finds applications in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 13,20-dioxodotriacontanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may influence lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Functional Group Positioning

The following table compares 13,20-dioxodotriacontanedioic Acid with structurally related long-chain fatty acids and derivatives:

Compound Name Chain Length Functional Groups Key Properties/Applications Evidence ID
13,20-Dioxodotriacontanedioic Acid C34 Two oxo groups (positions 13,20) Hypothesized role in lipid oxidation pathways -
13-Hydroxydocosanoic Acid C22 Hydroxyl group (position 13) Intermediate in yeast glycolipid synthesis
13,16-Docosadienoic Acid (C22:2n6) C22 Double bonds (positions 13,16) Biomarker for dietary lipid intake
Erucic Acid (C22:1n9) C22 Monounsaturated (position 13) Industrial lubricant; limited in food due to toxicity
13-Oxo-9,11-Tridecadienoic Acid C13 Oxo and conjugated diene Plant signaling molecule; antimicrobial activity

Key Observations :

  • Chain Length : The target compound (C34) is significantly longer than most analogs (C13–C24), suggesting unique physicochemical properties, such as higher melting points and lower solubility in polar solvents.
  • Functional Groups: Oxo groups at positions 13 and 20 differentiate it from hydroxylated (e.g., 13-hydroxydocosanoic acid) or unsaturated (e.g., erucic acid) analogs. Oxo groups may enhance reactivity in oxidation or conjugation reactions compared to saturated chains .

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